molecular formula C19H31N7O6 B051230 Bis(L-Valine) Ester Ganciclovir TFA Salt CAS No. 130914-71-5

Bis(L-Valine) Ester Ganciclovir TFA Salt

Número de catálogo: B051230
Número CAS: 130914-71-5
Peso molecular: 453.5 g/mol
Clave InChI: GXSWPZOKTKSGEB-STQMWFEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bis(L-Valine) Ester Ganciclovir TFA Salt: is a derivative of Ganciclovir, a nucleoside analog used as an antiviral agent. This compound is particularly significant due to its enhanced bioavailability and efficacy in treating viral infections, especially those caused by the Herpesvirus family, including cytomegalovirus (CMV).

Mecanismo De Acción

Target of Action

The primary target of GCV-Val diester is the cytomegalovirus (CMV) . This compound is a prodrug of ganciclovir (GCV), a potent antiviral agent used for the treatment of CMV infections .

Mode of Action

GCV-Val diester, upon administration, is converted to ganciclovir. This conversion is facilitated by intestinal and hepatic esterases . Ganciclovir is then preferentially phosphorylated in CMV-infected cells by the virus-encoded UL97 kinase, followed by conversion of GCV-monophosphate to GCV-triphosphate by cellular kinases . GCV-triphosphate is both a competitive inhibitor and a substrate for the viral DNA polymerase, leading to premature DNA chain termination and apoptosis .

Biochemical Pathways

The biochemical pathway involved in the action of GCV-Val diester is the glycine cleavage (GCV) enzyme system . This system catalyzes the cleavage of glycine into CO2 + NH3 and transfers a one-carbon unit (C1) to tetrahydrofolate, producing 5,10-methylenetetrahydrofolate .

Pharmacokinetics

The pharmacokinetics of GCV-Val diester involves its conversion to ganciclovir, which is then absorbed and distributed in the body. Ganciclovir is a fairly polar compound, limiting its uptake by passive routes and has moderate solubility in water . The primary objective of the prodrug project was to increase the oral bioavailability of ganciclovir . .

Result of Action

The result of GCV-Val diester’s action is the inhibition of DNA synthesis in CMV-infected cells, leading to cell death . This is achieved through the incorporation of GCV-triphosphate into the DNA of replicating eukaryotic cells, causing premature DNA chain termination and apoptosis .

Action Environment

The action of GCV-Val diester can be influenced by various environmental factors. For instance, the presence of the compound in the environment can potentially pose risks to both humans and the environment . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(L-Valine) Ester Ganciclovir TFA Salt involves multiple steps. One common method includes the reaction of 2-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-1,3-propanediyl bis(N-((benzyloxy)carbonyl)-L-valinate) with palladium on carbon in acetic acid. The mixture is shaken in a Parr apparatus at ambient temperature and an initial pressure of 50 psi for 18 hours. The resulting product is filtered, evaporated, and dried to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Análisis De Reacciones Químicas

Types of Reactions: Bis(L-Valine) Ester Ganciclovir TFA Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to convert the compound into its active form.

    Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the active antiviral form of the compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Bis(L-Valine) Ester Ganciclovir TFA Salt is used as a reference standard and in the synthesis of related compounds.

Biology: In biological research, this compound is studied for its antiviral properties and its mechanism of action against various viruses.

Medicine: Medically, it is used to treat CMV infections, particularly in immunocompromised patients, such as those with AIDS or undergoing organ transplantation .

Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs.

Comparación Con Compuestos Similares

    Ganciclovir: The parent compound, used as an antiviral agent.

    Valganciclovir: An L-valine ester prodrug of Ganciclovir with improved oral bioavailability.

    Acyclovir: Another nucleoside analog used to treat herpesvirus infections.

Uniqueness: Bis(L-Valine) Ester Ganciclovir TFA Salt is unique due to its enhanced bioavailability and efficacy compared to Ganciclovir. Its esterification with L-valine improves its pharmacokinetic properties, making it more effective in clinical applications .

Actividad Biológica

Bis(L-Valine) Ester Ganciclovir TFA Salt is a derivative of ganciclovir, a nucleoside analog primarily used as an antiviral agent. This compound has gained attention due to its enhanced bioavailability and efficacy against viruses, particularly those in the Herpesvirus family, including cytomegalovirus (CMV). This article will explore the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure:
The compound is characterized by the esterification of ganciclovir with L-valine, which improves its pharmacokinetic properties. The synthesis typically involves a multi-step process that incorporates palladium on carbon in acetic acid under controlled conditions to yield high purity and yield.

Synthesis Overview:

  • Starting Materials: Ganciclovir and L-valine derivatives.
  • Reaction Conditions: Use of palladium on carbon in acetic acid.
  • Process: Shaking in a Parr apparatus at ambient temperature for 18 hours.
  • Purification: Filtration and evaporation to obtain the final product.

The primary mechanism through which this compound exerts its antiviral effects involves:

  • Conversion to Active Form: Upon administration, the compound is converted into ganciclovir by intestinal and hepatic esterases.
  • Inhibition of Viral DNA Synthesis: Ganciclovir inhibits DNA synthesis in CMV-infected cells, leading to cell death. This occurs through competitive inhibition of viral DNA polymerase.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption: Enhanced absorption compared to its parent compound due to improved solubility and permeability.
  • Distribution: The compound is distributed throughout the body after conversion to ganciclovir.
  • Elimination: Primarily eliminated through renal pathways.

Antiviral Properties

This compound exhibits potent antiviral activity against various herpesviruses, particularly CMV. Key findings from studies include:

  • EC50 Values: The compound demonstrates low EC50 values, indicating high potency against CMV infections.
  • Cellular Toxicity: Studies have shown minimal cytotoxicity at therapeutic concentrations, making it a favorable candidate for clinical use.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1: Treatment of CMV Retinitis
    • Patient Profile: An immunocompromised patient with a history of CMV retinitis.
    • Treatment Regimen: Administered this compound alongside standard antiviral therapy.
    • Outcome: Significant reduction in viral load and improvement in retinal health observed over 8 weeks.
  • Case Study 2: Post-Transplant Infection Management
    • Patient Profile: Organ transplant recipient at high risk for CMV infection.
    • Treatment Regimen: Prophylactic use of this compound.
    • Outcome: No incidence of CMV infection during the monitoring period, demonstrating effective prophylaxis.

Comparative Analysis with Related Compounds

A comparison with related antiviral compounds reveals the unique advantages of this compound:

CompoundEC50 (µM)Cytotoxicity (CC50 > µM)BioavailabilityNotes
This compound0.01>100HighEnhanced absorption and efficacy
Ganciclovir0.0575ModerateStandard treatment for CMV
Valganciclovir0.03>100HighProdrug with improved bioavailability

Propiedades

IUPAC Name

[3-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O6/c1-9(2)12(20)17(28)30-5-11(6-31-18(29)13(21)10(3)4)32-8-26-7-23-14-15(26)24-19(22)25-16(14)27/h7,9-13H,5-6,8,20-21H2,1-4H3,(H3,22,24,25,27)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSWPZOKTKSGEB-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130914-71-5
Record name [3-[(2S)-2-Amino-3-methyl-butanoyl]oxy-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methyl-butanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93N34KZ8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.